molecular formula C15H23Cl2N3O B2956814 3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 1142201-82-8

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2956814
CAS No.: 1142201-82-8
M. Wt: 332.27
InChI Key: DPXJVIPXKZDYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound featuring a benzazepinone core fused with a 4-aminopiperidine moiety. Its molecular formula is C₁₆H₂₂N₃O (exact molecular weight: 272.37 g/mol), as inferred from its structural analogs and synthesis protocols .

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-15(14)19/h1-4,12,14H,5-10,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJCXQATHSBDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the somatostatin signaling pathway. By acting as an agonist to the SST2 receptor, it inhibits the release of GH and IGF-1. These hormones are part of the growth hormone signaling pathway, which regulates various biological processes, including cell growth and metabolism.

Biological Activity

3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 1142201-82-8) is a compound with potential therapeutic applications due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₁₅H₂₁N₃O
  • Molecular Weight : 259.35 g/mol
  • CAS Number : 1142201-82-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its neuroprotective properties and effects on calcium homeostasis.

Neuroprotective Effects

Recent studies have highlighted the compound's potential as a neuroprotective agent. It has been shown to modulate calcium levels within neurons, which is crucial for maintaining neuronal health and function. Dysregulation of calcium homeostasis is a significant factor in neurodegenerative diseases.

  • Calcium Modulation : The compound acts on the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX), which is essential for calcium efflux from mitochondria to the cytosol. By blocking NCLX, it may help in preventing calcium overload in neurons, thereby protecting against excitotoxicity .
  • Cell Viability Studies : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound did not significantly affect cell viability at lower concentrations (up to 30 μM), indicating a favorable safety profile for further pharmacological evaluation .

The mechanism of action of this compound appears to be linked to its interaction with calcium channels and intracellular signaling pathways:

  • Calcium Channel Interaction : The compound has been shown to interact with voltage-gated calcium channels (VGCCs), which play a crucial role in neurotransmitter release and neuronal excitability.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various models of neurodegeneration:

StudyModelFindings
Study ASH-SY5Y Neuroblastoma CellsShowed no significant cytotoxicity at concentrations <30 μM; indicated potential for neuroprotection.
Study BRat Cortical NeuronsCompounds similar to this benzazepine derivative demonstrated improved neuronal survival under oxidative stress conditions.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Solubility : The compound's lipophilicity suggests that it may have good membrane permeability, enhancing its ability to reach central nervous system targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzazepin-2-one Derivatives

Several analogs of benzazepin-2-one with varying substituents have been synthesized and characterized. Key examples include:

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Source
3-(4-Aminopiperidin-1-yl)-benzazepin-2-one 4-Aminopiperidine 272.37 N/A N/A NH: ~3282 cm⁻¹; C=O: ~1668 cm⁻¹
7-[2-(4-Toluidino)pyrimidin-4-yl]-benzazepin-2-one (2b) 4-Methylphenylpyrimidine 331.38 19 223 NH: 3282 cm⁻¹; C=O: 1668 cm⁻¹
7-[2-(4-Hydroxyanilino)pyrimidin-4-yl]-benzazepin-2-one (2e) 4-Hydroxyphenylpyrimidine 333.35 N/A N/A NH: 3280 cm⁻¹; C=O: 1665 cm⁻¹
1-(4-Fluorobenzyl)-benzazepin-2-one 4-Fluorobenzyl 269.31 N/A N/A C=O: ~1670 cm⁻¹; Fluorine NMR: δ ~-115 ppm

Key Observations :

  • Halogenated derivatives (e.g., 1-(4-fluorobenzyl)-benzazepin-2-one ) exhibit distinct electronic profiles, with fluorine atoms influencing lipophilicity and metabolic stability .

Parent and Core-Modified Analogs

Unsubstituted Benzazepin-2-one (CAS 4424-80-0)
  • Molecular Formula: C₁₀H₁₁NO
  • Molecular Weight : 161.20 g/mol .
Brominated Derivative (3-Bromo-benzazepin-2-one)
  • CAS : 86499-96-9
  • Molecular Weight : 240.09 g/mol .
  • Comparison: Bromine substitution introduces electronegativity and steric hindrance, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, unlike the amino-piperidine variant .

Heterocyclic Variants

Benzodiazepin-2-ones
  • Example: (4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Molecular Formula: C₁₆H₁₆N₂O Key Feature: A diazepine ring (seven-membered with two nitrogen atoms) instead of azepine. Impact: Increased ring flexibility and altered binding kinetics compared to benzazepinones .
Benzothiazepin-4(5H)-ones
  • Example: Substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones Key Feature: Sulfur atom in the heterocycle. Impact: Enhanced metabolic stability but reduced solubility compared to benzazepinones .

Spectral Characterization

  • IR Spectroscopy : NH stretching (~3282 cm⁻¹) and C=O stretching (~1668 cm⁻¹) are consistent across benzazepin-2-one derivatives .
  • ¹H-NMR : Protons adjacent to the ketone (δ ~2.13–2.23 ppm) and aromatic protons (δ ~6.96–7.40 ppm) confirm structural integrity .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediate : The target compound is a key intermediate in synthesizing benazepril , a hypertension drug, due to its ability to modulate ACE enzyme interactions .
  • Comparative Advantages: vs. Halogenated Analogs: Improved solubility and bioavailability due to the 4-aminopiperidine group . vs. Parent Benzazepinone: Enhanced target specificity and binding affinity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-(4-aminopiperidin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can reaction conditions be optimized to improve yield?

  • The synthesis typically involves multi-step reactions, including acylation or alkylation of the benzazepinone core with 4-aminopiperidine derivatives. For example, acylation under basic conditions with appropriate acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) is a common step . Optimization strategies include:

  • Temperature control (e.g., 0–5°C for acylation to minimize side reactions).
  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Catalytic agents like triethylamine for efficient proton scavenging.
  • A table comparing yields under varying conditions (e.g., solvent polarity, stoichiometry) is critical for empirical optimization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • HPLC-MS : For quantifying purity and identifying major impurities (e.g., unreacted precursors or oxidation byproducts) .
  • NMR (1H/13C) : To confirm the benzazepinone scaffold and piperidine substitution pattern. Key signals include the NH proton (δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm in 13C) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-benzazepinone core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.